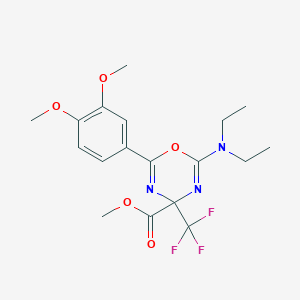
methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound contains an oxadiazine ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The substituents on this ring contribute to its unique properties.
- Functional Groups:
Methyl Ester (CO2CH3): The carboxylate group (CO2CH3) is attached to the oxadiazine ring. It imparts acidity and reactivity.
Diethylamino Group (N(C2H5)2): This amino group enhances solubility and can participate in various reactions.
Trifluoromethyl Group (CF3): The trifluoromethyl group increases lipophilicity and influences chemical behavior.
3,4-Dimethoxyphenyl Group: This aromatic ring contributes to the compound’s overall structure and reactivity.
Preparation Methods
The synthesis of this compound involves several steps
-
Oxadiazine Formation: : Start with a suitable precursor containing the oxadiazine core. Cyclization of the precursor under specific conditions (e.g., heating with a dehydrating agent) forms the oxadiazine ring.
-
Substitution Reactions: : Introduce the diethylamino, trifluoromethyl, and dimethoxyphenyl substituents. These can be achieved through nucleophilic substitution reactions using appropriate reagents.
-
Esterification: : Convert the carboxylic acid to the methyl ester using methanol and an acid catalyst.
Industrial Production: : While industrial-scale production details are proprietary, the compound is likely synthesized using efficient and scalable methods.
Chemical Reactions Analysis
Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid.
Reduction: Reduction of the oxadiazine ring or other functional groups may be possible.
Substitution: The trifluoromethyl group can undergo substitution reactions.
Major Products: Various derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.
Materials Science: Explore its use in designing novel materials.
Biological Studies: Assess its interactions with biological targets.
Mechanism of Action
Targets: Investigate which cellular pathways or proteins it affects.
Pathways: Understand how it modulates biological processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Include other oxadiazines, phenyl derivatives, and esters.
Properties
Molecular Formula |
C18H22F3N3O5 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C18H22F3N3O5/c1-6-24(7-2)16-23-17(15(25)28-5,18(19,20)21)22-14(29-16)11-8-9-12(26-3)13(10-11)27-4/h8-10H,6-7H2,1-5H3 |
InChI Key |
UKLWOKYZMMDCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(N=C(O1)C2=CC(=C(C=C2)OC)OC)(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















